Xanthorrhizol is a naturally occurring sesquiterpenoid compound primarily found in the rhizomes of Curcuma xanthorrhiza Roxb., a plant commonly known as Javanese turmeric or Temulawak. [, ] Curcuma xanthorrhiza belongs to the Zingiberaceae family and is indigenous to Indonesia. [] Xanthorrhizol is a major constituent of the essential oil extracted from these rhizomes and is recognized for its diverse pharmacological activities. [] While C. xanthorrhiza is its primary source, xanthorrhizol has also been found in Curcuma aromatica Salisb. and C. heyneana. [, ]
Key Parameters in Synthesis:
Additionally, derivatives of xanthorrhizol have been synthesized through esterification and oxidation reactions. For instance, acetyl and benzoyl esters of xanthorrhizol were produced with yields ranging from 43% to 63%, showcasing the versatility in modifying the compound for enhanced biological activity while reducing toxicity .
Xanthorrhizol has a molecular formula of and a molecular weight of approximately 224.35 g/mol. The structure features a bicyclic framework characteristic of sesquiterpenes, with multiple chiral centers contributing to its stereochemistry. The compound's three-dimensional conformation plays a crucial role in its biological activity.
Structural Features:
The molecular structure can be represented as follows:
Xanthorrhizol participates in various chemical reactions that enhance its utility in pharmaceuticals. Key reactions include:
These reactions not only facilitate the creation of new compounds but also help in understanding the reactivity patterns of xanthorrhizol.
The mechanism of action for xanthorrhizol primarily revolves around its anti-inflammatory properties. It has been shown to inhibit nitric oxide production in macrophage cells, which is crucial in mediating inflammatory responses. The compound exerts its effects by modulating various signaling pathways, including those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinases (MAPK) pathways.
Key Mechanisms:
This multifaceted action underscores xanthorrhizol's potential as an anti-inflammatory agent.
Xanthorrhizol exhibits several notable physical and chemical properties:
These properties influence its application in various formulations, particularly in pharmaceutical contexts where solubility and stability are critical.
Xanthorrhizol has diverse applications across several fields:
Research continues to explore the full potential of xanthorrhizol derivatives, aiming to enhance efficacy while minimizing toxicity .
Computational target fishing represents a paradigm shift in elucidating the mechanism of action of natural products. For xanthorrhizol, two complementary reverse docking approaches—PharmMapper and DRAR-CPI (Drug Repositioning and Adverse Reaction via Chemical-Protein Interactome)—were employed to identify potential protein targets. These platforms leverage distinct methodologies: PharmMapper utilizes pharmacophore mapping against a repository of target structures, while DRAR-CPI predicts interactions based on structural similarity to known ligand-target pairs [1] [10].
Prior to target fishing, Xanthorrhizol’s drug-likeness was evaluated using established parameters. As summarized in Table 1, XNT complies with Lipinski's Rule of Five (molecular weight = 218.37 g/mol, hydrogen bond donors = 1, hydrogen bond acceptors = 1) and Veber's rules (rotatable bonds = 4, topological polar surface area (TPSA) = 20.23 Ų), indicating favorable oral bioavailability [1] [2]. Critically, its blood-brain barrier permeability (BBB = 1.64) and oral bioavailability (OB = 32.10%) further support its therapeutic potential. The compound’s half-life (3.5 hours) classifies it in the fast-elimination group, while its drug-likeness (DL) score of 0.07 suggests moderate "drug-like" properties [1] [3].
Property | Value | Significance |
---|---|---|
Molecular Weight (MW) | 218.37 g/mol | Within Lipinski's limit (180-500 g/mol) |
Hydrogen Bond Donors (HBD) | 1 | Within Lipinski's limit (<5) |
Hydrogen Bond Acceptors (HBA) | 1 | Within Lipinski's limit (<10) |
Rotatable Bonds (RBN) | 4 | Within Veber's limit (<10) - Favors oral bioavailability |
Topological Polar Surface Area (TPSA) | 20.23 Ų | Low polarity enhances membrane permeability |
Oral Bioavailability (OB) | 32.10% | Exceeds 30% threshold for potential therapeutic utility |
Blood-Brain Barrier (BBB) | 1.64 | Indicates strong penetration potential |
Drug-Likeness (DL) | 0.07 | Qualitative indicator of pharmacokinetic suitability |
Half-Life (HL) | 3.5 hours | Classified as fast-elimination compound |
Reverse docking yielded 249 potential targets from PharmMapper and 394 from DRAR-CPI. By applying stringent Z-score thresholds (higher positive values for PharmMapper, values <1 for DRAR-CPI), researchers refined this list to 20 high-confidence targets [1] [10]. Table 2 highlights the top targets, including nuclear receptors (VDR, PPARD, PGR), enzymes involved in steroid metabolism (HSD11B1, AKR1C1), xenobiotic metabolism (CYP2C8, GSTP1), and transport proteins (RBP4, TTPA). These targets are linked to genetic disorders such as Rickets (VDR), Ataxia (TTPA), and Cortisone Reductase Deficiency (HSD11B1), hinting at XNT's potential therapeutic applications beyond its traditionally reported activities [1] [10].
Target Protein | Gene | Z-score (PharmMapper/DRAR-CPI) | Associated Disease (OMIM ID) |
---|---|---|---|
Vitamin D3 receptor | VDR | 2.28075 | Hypocalcemic Rickets (277440) |
Progesterone receptor | PGR | 1.67823 | Progesterone Resistance (264080) |
Aldo-keto reductase family 1 member C1 | AKR1C1 | 1.40320 | N/A |
Corticosteroid 11-β-dehydrogenase | HSD11B1 | 1.92099 | Cortisone Reductase Deficiency (604931) |
Cytochrome P450 2C8 | CYP2C8 | 1.61551 | Altered Drug Metabolism (618018) |
Retinol-binding protein 4 | RBP4 | 1.47594 | Night Blindness (180250) |
Alpha-tocopherol transfer protein | TTPA | 1.88483 | Ataxia with Vitamin E Deficiency (277460) |
Glutathione S-transferase P | GSTP1 | 1.93786 | N/A |
To elucidate functional relationships among the 20 identified targets, GeneMANIA was employed for gene co-expression network analysis. This approach extends beyond simple target lists by mapping interactions within the cellular interactome. The analysis revealed that the 20 XNT targets connect to an additional 40 related genes through 744 distinct functional links [1] [10].
The network topology demonstrated that co-expression dominated the interactions (69.44%), indicating that these genes are transcriptionally coordinated under various biological conditions. Additional connections included shared protein domains (10.05%), colocalization (2.13%), participation in common pathways (9.94%), and direct physical interactions (8.44%) [1]. Gene Ontology (GO) enrichment of the network highlighted several key biological processes tied to XNT’s activity:
Within this dense network, a core sub-network of eight highly interconnected genes emerged. Among these, four genes—RXRA (Retinoid X Receptor Alpha), RBP4 (Retinol-Binding Protein 4), HSD11B1 (11-Beta-Hydroxysteroid Dehydrogenase 1), and AKR1C1 (Aldo-Keto Reductase Family 1 Member C1)—exhibited the most significant co-expression patterns. Crucially, all four are intimately involved in steroid hormone metabolism and signaling [1] [10]. RXRA acts as a master regulator, forming heterodimers with multiple nuclear receptors (e.g., VDR, PPARs). HSD11B1 controls glucocorticoid activation, AKR1C1 regulates steroid hormone inactivation, and RBP4 transports retinol (Vitamin A), a critical cofactor for steroidogenic pathways. This tight co-expression suggests XNT may exert coordinated effects on steroid homeostasis.
Functional annotation of the 20 targets using DAVID, NetworkAnalyst, and Enrichr tools identified 13 significantly enriched KEGG pathways (p < 0.05) [1]. The top pathways, illustrated in Figure 3a of the source material, reveal Xanthorrhizol’s systemic pharmacological potential:
Table 3 summarizes the top enriched KEGG pathways and their associated targets. A drug-target-pathway network visualization (similar to Figure 3b in the source) demonstrated that ten targets were embedded within these top pathways, with CYP2C8, HSD11B1, AKR1C1, and RXRA acting as hubs connecting multiple pathways [1].
KEGG Pathway | Enrichment Factor | Key Associated Targets | Biological Significance |
---|---|---|---|
Metabolism of Xenobiotics by Cytochrome P450 | High | CYP2C8, GSTP1, ADH5 | Detoxification, drug metabolism |
Chemical Carcinogenesis | High | CYP2C8, GSTP1 | Protection against carcinogen activation |
Steroid Hormone Biosynthesis | High | HSD11B1, AKR1C1 | Glucocorticoid/sex hormone regulation |
Retinol Metabolism | Moderate | RBP4, ADH5 | Vitamin A signaling, epithelial integrity |
PPAR Signaling Pathway | Moderate | PPARD, RXRA | Lipid homeostasis, anti-inflammatory effects |
Concurrently, Gene Ontology (GO) analysis reinforced these findings:
The convergence of KEGG and GO analyses underscores Xanthorrhizol's multi-target nature, positioning it as a modulator of detoxification pathways, steroid equilibrium, and nuclear receptor signaling.
The integrated computational analyses consistently highlight steroid metabolism as a primary target hub for Xanthorrhizol. The four core genes identified in the co-expression network—RXRA, RBP4, HSD11B1, and AKR1C1—serve critical and interconnected roles in this biological sphere:
Table 4 details the functions and XNT-linked mechanistic implications of these key steroid pathway genes.
Gene | Protein | Key Function in Steroid Pathway | Potential XNT Mechanistic Implication |
---|---|---|---|
HSD11B1 | 11-β-Hydroxysteroid Dehydrogenase 1 | Converts cortisone → active cortisol | Modulates local anti-inflammatory glucocorticoid tone |
AKR1C1 | Aldo-Keto Reductase 1C1 | Inactivates progesterone, testosterone | Regulates sex hormone balance |
RXRA | Retinoid X Receptor Alpha | Heterodimer partner for steroid receptors (VDR, PPAR) | Master regulator of steroid-responsive transcription |
RBP4 | Retinol-Binding Protein 4 | Transports retinol (Vitamin A precursor) | Supports retinoic acid signaling, co-regulates steroidogenesis |
The coordinated modulation of these targets suggests Xanthorrhizol may exert systemic effects on endocrine signaling. For instance:
This intricate network-level interaction within steroid pathways provides a compelling mechanistic rationale for Xanthorrhizol’s empirically observed anti-inflammatory, hepatoprotective, and metabolic benefits [1] [9]. It exemplifies how computational polypharmacology can deconvolute the complex bioactivity profiles of natural compounds.
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